molecular formula C10H6BrN3 B1485431 Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- CAS No. 1622841-08-0

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-

Cat. No. B1485431
CAS RN: 1622841-08-0
M. Wt: 248.08 g/mol
InChI Key: ZFWUWLFIOZXFTH-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is a chemical compound with the linear formula C11H8BrN3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” consists of a benzonitrile group attached to a 3-bromo-1H-pyrazol-1-yl group . The SMILES string representation of this compound is BrC(C=N1)=CN1CC2=CC=C(C#N)C=C2 .


Physical And Chemical Properties Analysis

“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is a solid substance . Its molecular weight is 248.08 .

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis and structural characterization of complexes involving "Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-" derivatives. For instance, the synthesis and spectral studies of cyclic π-perimeter hydrocarbon platinum group metal complexes have been reported, highlighting the role of benzonitrile derivatives as ligands. These complexes were characterized by various spectroscopic methods and single-crystal XRD studies, confirming that the nitrile group remains as a free pendant, not involved in complexation (Sairem et al., 2012).

Application in Ligand Synthesis

There is ongoing research into the development of new ligands based on pyrazole derivatives for potential use in inorganic chemistry. Studies have synthesized compounds containing the pyrazole core, demonstrating their application as ligands. These compounds were characterized by analytical and spectroscopic methods, laying the groundwork for further exploration in ligand synthesis (Faundez-Gutierrez et al., 2014).

Molecular Docking and Theoretical Studies

Research into the molecular structures, spectroscopy, and theoretical analyses of benzonitrile derivatives has been conducted to understand their molecular architecture and optoelectronic properties. These studies include density functional theory (DFT) analyses, FT-IR spectroscopy, and molecular docking studies, providing insights into the electronic structure and potential applications of these compounds in various fields (Bharathi & Santhi, 2017).

Anticancer and Antimicrobial Studies

The evaluation of benzonitrile derivatives for their anticancer and antimicrobial activities has been a significant area of research. Studies have investigated the synthesis of pyrazole derivatives and their in vitro activities, demonstrating potential applications in the treatment of various diseases. These compounds have been tested against different cancer cell lines and bacteria, showing promising results in inhibiting growth and inducing apoptosis in cancer cells (Bharathi & Santhi, 2020).

Safety and Hazards

“Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” is classified as Aquatic Chronic 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Warning”, and the hazard statement is H410, which indicates that it is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for “Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-” could involve exploring its potential applications in the synthesis of amines and amino acids containing the pyrazole nucleus, given its structural similarity to other compounds used for this purpose .

Mechanism of Action

properties

IUPAC Name

4-(3-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWUWLFIOZXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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